Tbopp
Overview
Description
TBOPP is a selective inhibitor of DOCK1 with an IC50 of 8.4 μM . It binds to the DOCK1 DHR-2 domain with high affinity (Kd of 7.1 μM), and has anti-tumor activity for broader types of tumors .
Synthesis Analysis
TBOPP has been developed as a DOCK1-selective inhibitor . It potentiates anti-tumor activity by metformin in vitro in liver cancer cell lines and patient-derived HCC organoids, and in vivo in xenografted liver cancer cells and immunocompetent mouse liver cancer models . It also enhances the anticancer effect of cisplatin by inhibiting DOCK1 in renal cell carcinoma .
Molecular Structure Analysis
The molecular weight of TBOPP is 490.49 and its molecular formula is C24H21F3N2O4S .
Chemical Reactions Analysis
TBOPP inhibits DOCK1-mediated invasion, macropinocytosis, and survival under the condition of glutamine deprivation . It also dampens DOCK1-mediated cellular functions in vitro and in vivo .
Physical And Chemical Properties Analysis
TBOPP is a solid, white to off-white compound . It is soluble in DMSO at a concentration of 100 mg/mL .
Scientific Research Applications
Application in DNA Interactions
- DNA Binding and Selectivity : The interactions between TBOPP (meso-tetrakis[4-[(3-(trimethylammonio)propyl)oxy]phenyl]porphine) and calf thymus DNA have exhibited unique features. TBOPP undergoes extensive self-stacking along the DNA surface and is extensively protonated even at neutral pH. This has implications for understanding DNA-porphyrin interactions and the potential for TBOPP in DNA-based technologies (Mukundan et al., 1994).
Application in Environmental Science
- Response to Environmental Exposure : A study on rats exposed to Tributyl Phosphate (TBP) revealed significant changes in urine metabolite profiles. This research highlights the potential for using NMR metabonomic studies for identifying and separating environmental exposure to organophosphates like TBP (Alam et al., 2010).
Application in Cancer Research
- Inhibition of Cancer Cell Survival and Invasion : Research indicates that TBOPP (1-(2-(3'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)-2-oxoethyl)-5-pyrrolidinylsulfonyl-2(1H)-pyridone) effectively inhibits DOCK1, a factor involved in cancer cell survival and invasion. This finding suggests its potential as a therapeutic approach in targeting cancer cell survival and invasion (Tajiri et al., 2017).
Application in Biomedical Research
- Fluorescent Probe for pH Detection : A study on TBOP (2,8-(6H,12H-5,11-methanodibenzo[b,f]diazocineylene)-di(o-ethenyl-pyridine)) demonstrated its efficacy as a pH fluorescent probe. The probe's blue fluorescence emission can be quenched upon protonation and reactivated by deprotonation, indicating its potential as a sensitive pH sensor in biomedical applications (Yuan et al., 2019).
Safety And Hazards
properties
IUPAC Name |
1-[2-oxo-2-[4-[3-(trifluoromethyl)phenyl]phenyl]ethyl]-5-pyrrolidin-1-ylsulfonylpyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21F3N2O4S/c25-24(26,27)20-5-3-4-19(14-20)17-6-8-18(9-7-17)22(30)16-28-15-21(10-11-23(28)31)34(32,33)29-12-1-2-13-29/h3-11,14-15H,1-2,12-13,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMPDEBWNVHAKBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)C3=CC=C(C=C3)C4=CC(=CC=C4)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21F3N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tbopp |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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